TCN 237 dihydrochloride

Descripción general

Descripción

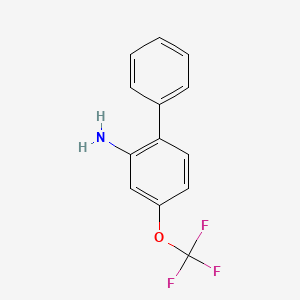

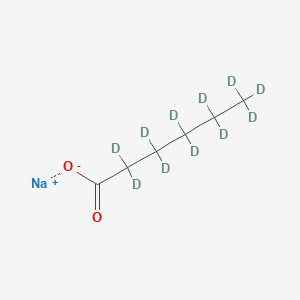

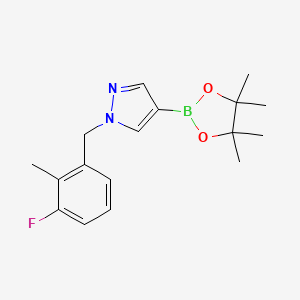

El dihidrocloruro de TCN 237 es un antagonista altamente potente y selectivo de la subunidad GluN2B del receptor de N-metil-D-aspartato (NMDA) . Este compuesto es conocido por su capacidad de bloquear la entrada de calcio mediada por GluN2B en las células, lo que lo convierte en una herramienta valiosa en la investigación en neurociencia . El nombre químico del dihidrocloruro de TCN 237 es 2-[[4-(2-Fluorofenil)metil]-1-piperidinil]metil]-1H-bencimidazol-6-ol dihidrocloruro .

Aplicaciones Científicas De Investigación

El dihidrocloruro de TCN 237 tiene varias aplicaciones de investigación científica, incluyendo:

Neurociencia: Se utiliza para estudiar el papel de la subunidad GluN2B del receptor NMDA en varios procesos y trastornos neurológicos.

Investigación del Dolor: Se ha demostrado que el dihidrocloruro de TCN 237 es eficaz en modelos animales de dolor, lo que lo convierte en una herramienta valiosa para la investigación del dolor.

Mecanismo De Acción

El mecanismo de acción del dihidrocloruro de TCN 237 implica su unión a la subunidad GluN2B del receptor NMDA, bloqueando así la actividad del receptor. Esta inhibición evita la entrada de iones calcio en la célula, lo cual es crucial para varios procesos celulares. Al bloquear la subunidad GluN2B, el dihidrocloruro de TCN 237 puede modular la plasticidad sináptica y la neurotransmisión, que son importantes para el aprendizaje, la memoria y la percepción del dolor .

Safety and Hazards

When handling TCN 237 dihydrochloride, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

TCN 237 dihydrochloride functions primarily as an antagonist of the GluN2B subunit of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity. By selectively binding to the GluN2B subunit, this compound inhibits the receptor’s activity, thereby blocking calcium influx into neurons . This selective inhibition is significant because it allows for targeted modulation of NMDA receptor activity without affecting other subunits or receptors. This compound exhibits high affinity for the GluN2B subunit with a dissociation constant (K_i) of 0.8 nanomolar .

Cellular Effects

This compound has profound effects on various types of cells, particularly neurons. By inhibiting the GluN2B subunit of the NMDA receptor, this compound reduces calcium influx, which in turn affects several downstream cellular processes. This inhibition can lead to decreased excitotoxicity, a process where excessive calcium influx causes neuronal damage and cell death . Additionally, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor. This binding prevents the receptor from opening its ion channel in response to glutamate, thereby inhibiting calcium influx into the neuron . The blockade of calcium influx disrupts several intracellular signaling cascades, including those involved in synaptic plasticity, gene expression, and cell survival. By selectively targeting the GluN2B subunit, this compound offers a precise mechanism for modulating NMDA receptor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable when stored at -20°C and maintains its potency over extended periods . In vitro studies have shown that this compound can sustain its inhibitory effects on the NMDA receptor for several hours, providing a prolonged window of neuroprotection. Long-term studies in vivo have demonstrated that chronic administration of this compound can lead to sustained neuroprotective effects without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits the GluN2B subunit of the NMDA receptor, providing neuroprotection and reducing excitotoxicity . At higher doses, this compound can exhibit toxic effects, including impaired motor function and cognitive deficits. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is subject to oxidation, reduction, and conjugation reactions, which facilitate its excretion from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, and any alterations in these metabolic pathways can affect the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system . Transporters and binding proteins facilitate the movement of this compound within cells, ensuring its localization to specific cellular compartments where it can exert its effects.

Subcellular Localization

This compound is primarily localized to the synaptic regions of neurons, where it interacts with the NMDA receptor . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular compartments. This precise localization is essential for the compound’s ability to modulate synaptic transmission and plasticity effectively.

Métodos De Preparación

La síntesis del dihidrocloruro de TCN 237 implica varios pasos, comenzando con la preparación del núcleo de benzimidazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzimidazol: Esto se logra condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado.

Introducción de la porción de piperidina: El núcleo de benzimidazol se hace reaccionar entonces con un derivado de piperidina, como la 4-(2-fluorobencil)piperidina, en condiciones apropiadas para formar el producto deseado.

Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Análisis De Reacciones Químicas

El dihidrocloruro de TCN 237 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El dihidrocloruro de TCN 237 puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

El dihidrocloruro de TCN 237 es único en su alta potencia y selectividad para la subunidad GluN2B del receptor NMDA. Los compuestos similares incluyen:

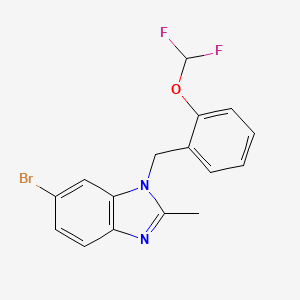

Ifenprodil: Otro antagonista del receptor NMDA selectivo para GluN2B, pero con estructura química y potencia diferentes.

Ro 25-6981: Un antagonista selectivo para la subunidad GluN2B, utilizado en aplicaciones de investigación similares.

CP-101,606: Otro antagonista selectivo para GluN2B con propiedades farmacológicas distintas.

Estos compuestos comparten la característica común de dirigirse a la subunidad GluN2B, pero difieren en sus estructuras químicas, potencias y aplicaciones específicas.

Propiedades

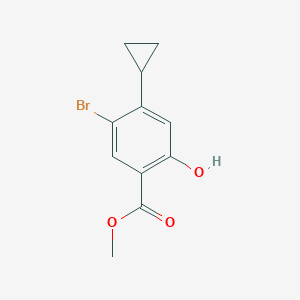

IUPAC Name |

2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUWGWCFJMDMND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

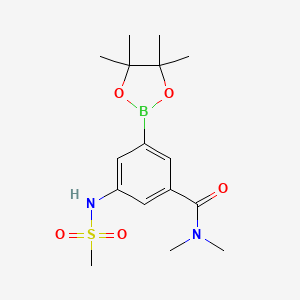

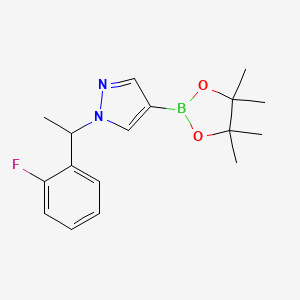

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)

![4,6-Dichloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472647.png)